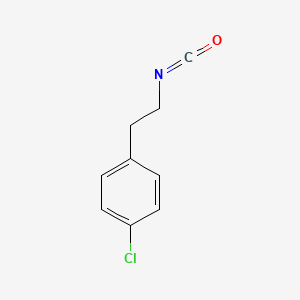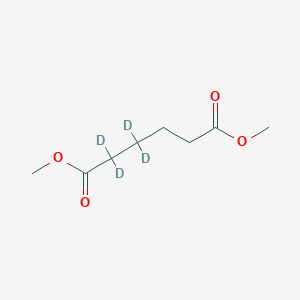
4,4-Diethylcyclohex-2-enone
Übersicht
Beschreibung
4,4-Diethylcyclohex-2-enone: is an organic compound with the chemical formula C10H16O. It is a cyclic ketone characterized by the presence of two ethyl groups attached to the fourth carbon of a cyclohexene ring. This compound is a colorless to pale yellow liquid with a distinct odor and is known for its high reactivity due to the presence of the enone functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4,4-Diethylcyclohex-2-enone can be synthesized through various methods. One common approach involves the alkylation of cyclohexanone followed by dehydrogenation. The process typically involves the following steps:
Alkylation: Cyclohexanone is reacted with ethyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide to form 4,4-diethylcyclohexanone.
Dehydrogenation: The resulting 4,4-diethylcyclohexanone is then subjected to dehydrogenation using a dehydrogenating agent such as selenium dioxide or palladium on carbon to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 4,4-Diethylcyclohex-2-enone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield 4,4-diethylcyclohexanol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The enone group allows for nucleophilic addition reactions, where nucleophiles such as Grignard reagents or organolithium compounds can add to the carbonyl carbon, forming various substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Grignard reagents, organolithium compounds, and other nucleophiles.
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: 4,4-Diethylcyclohexanol.
Substitution: Various substituted cyclohexanone derivatives.
Wissenschaftliche Forschungsanwendungen
4,4-Diethylcyclohex-2-enone has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ketones and enones.
Medicine: Research into potential pharmaceutical applications, including the synthesis of biologically active compounds.
Industry: Utilized in the production of fragrances and flavoring agents due to its distinct odor.
Wirkmechanismus
The mechanism of action of 4,4-diethylcyclohex-2-enone involves its reactivity as an enone. The compound can undergo nucleophilic addition reactions at the carbonyl carbon, making it a versatile intermediate in organic synthesis. The presence of the enone group also allows for conjugate addition reactions, where nucleophiles add to the β-carbon of the enone system. This reactivity is exploited in various synthetic applications to form complex molecules .
Vergleich Mit ähnlichen Verbindungen
4,4-Dimethylcyclohex-2-enone: Similar structure but with methyl groups instead of ethyl groups.
2-Cyclohexen-1-one: Lacks the ethyl substituents, making it less sterically hindered.
3-Methyl-2-cyclohexenone: Contains a methyl group at the third position instead of ethyl groups at the fourth position.
Uniqueness: 4,4-Diethylcyclohex-2-enone is unique due to the presence of two ethyl groups at the fourth carbon, which increases steric hindrance and affects its reactivity compared to similar compounds. This structural feature can influence the compound’s behavior in various chemical reactions, making it a valuable intermediate in organic synthesis.
Eigenschaften
IUPAC Name |
4,4-diethylcyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-3-10(4-2)7-5-9(11)6-8-10/h5,7H,3-4,6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMNPBXGWZOROKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCC(=O)C=C1)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80499998 | |
| Record name | 4,4-Diethylcyclohex-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80499998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35161-14-9 | |
| Record name | 4,4-Diethylcyclohex-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80499998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4-Diethyl-2-cyclohexen-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1,1'-Biphenyl]-2-sulfonamide](/img/structure/B1367006.png)









![2-[(4-Fluorophenyl)methyl]oxirane](/img/structure/B1367029.png)

